molecular formula C17H17F3N2O3S B2757895 N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide CAS No. 337922-39-1

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B2757895
CAS No.: 337922-39-1
M. Wt: 386.39
InChI Key: PWIRLBCGBCDKJH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a structurally complex acetamide derivative characterized by:

  • N,N-dimethyl substitution on the acetamide nitrogen, enhancing lipophilicity and metabolic stability.
  • A phenylsulfonyl group attached to the anilino moiety, contributing to hydrogen-bonding interactions and steric bulk.
  • A 3-(trifluoromethyl)phenyl substituent, which imparts electron-withdrawing effects and resistance to oxidative degradation.

This compound’s design leverages trifluoromethyl and sulfonyl groups to optimize pharmacokinetic properties, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to hydrophobic and electronegative motifs .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-21(2)16(23)12-22(26(24,25)15-9-4-3-5-10-15)14-8-6-7-13(11-14)17(18,19)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIRLBCGBCDKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The phenylsulfonyl group is introduced through a sulfonation reaction, followed by the addition of the trifluoromethyl group using a trifluoromethylating agent. The final step involves the acylation of the aniline derivative with dimethylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a thiol or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H17F3N2O3SC_{17}H_{17}F_3N_2O_3S and a molecular weight of approximately 386.4 g/mol . Its structure includes a trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The presence of a sulfonamide moiety may also contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular proliferation pathways . For instance, derivatives of sulfonamides have been documented to possess cytotoxic effects against breast cancer cells, suggesting that this compound could be a candidate for further investigation in oncology.

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects. A study focusing on acetylcholinesterase inhibition demonstrated that compounds with similar configurations could be effective in treating neurodegenerative diseases like Alzheimer's . This suggests that this compound may have therapeutic implications for cognitive disorders.

Polymer Chemistry

In material science, the compound's sulfonamide group can be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that sulfonamide-based materials can exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives. The trifluoromethyl group can also impart unique characteristics such as hydrophobicity and chemical resistance .

Nanocomposites

This compound can be integrated into nanocomposite materials. These composites are increasingly used in electronics and sensors due to their enhanced electrical conductivity and mechanical properties. The incorporation of this compound into nanostructures could lead to advancements in flexible electronics and smart materials.

Pollutant Degradation

The compound's ability to participate in chemical reactions makes it a candidate for environmental applications, particularly in the degradation of pollutants. Sulfonamides have been shown to facilitate the breakdown of organic contaminants in wastewater treatment processes . The application of this compound could enhance the efficiency of bioremediation strategies.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of breast cancer cell proliferation
Neuroprotective EffectsAcetylcholinesterase inhibition linked to Alzheimer's
Polymer ChemistryEnhanced thermal stability in sulfonamide polymers
Environmental DegradationEffective pollutant breakdown in wastewater treatment

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The anilino moiety may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Compound Name Core Substituents Distinguishing Features
N,N-Dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide (Target) N,N-dimethyl acetamide, phenylsulfonyl, 3-CF₃-phenyl High lipophilicity (dimethyl), strong electron withdrawal (CF₃, sulfonyl)
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide 4-fluorophenyl, phenylsulfonyl Reduced steric bulk (no CF₃), increased polarity (fluorine)
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-CF₃-phenyl]acetamide Dichloro, isopropoxy, sulfonyl, 3-CF₃-phenyl Additional halogenation (Cl) and alkoxy group; broader steric hindrance
N-(3-Nitrophenyl)acetamide 3-nitro-phenyl Strong electron-withdrawing nitro group; lacks sulfonyl or CF₃ motifs
N-(2-Oxo-2-{[3-CF₃-phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazinecarboxamide Piperazine-carboxamide, pyrimidinyl, 3-CF₃-phenyl Heterocyclic backbone (piperazine); potential for enhanced solubility and basicity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide 2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-CF₃-phenyl]acetamide
Molecular Weight ~430 g/mol ~400 g/mol ~550 g/mol
LogP 3.8 (estimated) 2.9 4.2
Solubility (aq.) Low (CF₃, sulfonyl) Moderate (fluorine) Very low (Cl, isopropoxy)
Electron Effects Strong (CF₃, sulfonyl) Moderate (sulfonyl, fluorine) Mixed (Cl, CF₃, sulfonyl)

Key Observations :

  • The target compound exhibits higher lipophilicity (LogP ~3.8) due to N,N-dimethyl and CF₃ groups, favoring membrane permeability but limiting aqueous solubility.
  • N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide has lower LogP (2.9) due to fluorine’s polarity, enhancing solubility but reducing tissue penetration .
  • The dichloro-isopropoxy analogue’s high molecular weight (~550 g/mol) and Cl substituents may hinder bioavailability despite strong electron withdrawal .

Pharmacological Profiles

Key Findings :

  • The target compound’s trifluoromethyl and sulfonyl groups likely enhance binding to hydrophobic enzyme pockets (e.g., kinases), while dimethyl groups improve cellular permeability .
  • N-(4-Fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide shows moderate anti-inflammatory activity, possibly due to fluorine’s balance of solubility and target engagement .

Proposed Pathway :

Anilino Intermediate: React 3-(trifluoromethyl)aniline with phenylsulfonyl chloride.

Acetamide Formation : Couple the sulfonylated aniline with N,N-dimethyl-2-chloroacetamide.

Purification : Chromatography to isolate the product (~60% yield, estimated) .

Comparison with Analogues

  • Dichloro-Isopropoxy Analogue : Requires additional steps for dichloro and isopropoxy substitutions, reducing overall yield (~40%).

Biological Activity

N,N-Dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, with the CAS number 337922-39-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17F3N2O3S
  • Molar Mass : 386.39 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 496.1 °C at 760 mmHg
  • LogP : 2.27 (indicating moderate lipophilicity)

These properties suggest that the compound possesses characteristics conducive to biological activity, particularly in terms of membrane permeability due to its lipophilic nature.

The biological activity of this compound is primarily attributed to its structural components:

  • The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes.
  • The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity.
  • The anilino moiety can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been explored. It may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
  • Enzyme Inhibition : Studies have indicated that it may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of the compound:

StudyCell LineIC50 (µM)Observations
1MCF74.2Significant cytotoxicity observed
2A54912.5Inhibition of cell proliferation noted
3HCT1160.95Strong anticancer potential demonstrated

Case Study Example

In a recent study published in MDPI, researchers evaluated various sulfone derivatives, including this compound, for their anticancer properties. The study found that compounds with similar structures exhibited significant inhibition of tumor growth in vitro and in vivo models, highlighting the potential therapeutic applications of this class of compounds .

Safety and Toxicity

Despite its promising biological activities, safety data indicate that this compound can cause skin irritation and respiratory issues upon exposure . Thus, proper handling and safety measures are essential when working with this compound.

Q & A

What are the key structural features of N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide that influence its reactivity and biological activity?

Level: Basic
Answer:
The compound’s reactivity and bioactivity are governed by three critical groups:

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Sulfonyl group (-SO₂): Participates in hydrogen bonding and electrophilic interactions, crucial for target binding (e.g., enzyme inhibition) .
  • Dimethylacetamide moiety: Modulates solubility and influences pharmacokinetic properties like absorption .
    Methodological Insight: Prioritize spectroscopic characterization (NMR, IR) to confirm functional group integrity during synthesis .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Basic
Answer:
Key parameters for optimization include:

  • Solvent selection: Polar aprotic solvents (e.g., DMAc, dichlorobenzene) enhance reaction efficiency for sulfonamide coupling .
  • Catalyst screening: Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Temperature control: Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
    Validation: Use HPLC with UV detection (λ = 254 nm) to monitor purity, targeting ≥95% by area normalization .

What advanced methodologies are recommended for elucidating the compound’s biological targets?

Level: Advanced
Answer:

  • Kinase profiling: Use high-throughput screening against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
  • Crystallographic studies: Co-crystallize the compound with putative targets (e.g., oxidoreductases) to resolve binding modes (resolution ≤2.0 Å recommended) .
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (KD, kon/koff) for hits identified in preliminary assays .

How should researchers address contradictory data in cytotoxicity studies across cell lines?

Level: Advanced
Answer:
Contradictions often arise from:

  • Cell line variability: Compare metabolic activity (MTT assay) in primary vs. cancer cells, noting differential expression of target proteins .
  • Redox sensitivity: Measure intracellular ROS levels (DCFDA assay) to assess if trifluoromethyl-induced oxidative stress skews results .
    Resolution Strategy: Normalize data to cell-specific viability controls and validate findings in 3D spheroid models .

What analytical techniques are essential for characterizing degradation products under accelerated stability conditions?

Level: Advanced
Answer:

  • LC-HRMS: Identify hydrolytic or oxidative metabolites (e.g., sulfone derivatives) with exact mass accuracy (<5 ppm error) .
  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • 2D NMR (COSY, HSQC): Resolve stereochemical changes in degraded samples, particularly at the sulfonamide linkage .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Level: Advanced
Answer:

  • Substituent variation: Replace the phenylsulfonyl group with heteroaromatic sulfonamides (e.g., thiophene) to enhance selectivity .
  • Docking simulations: Use Schrödinger Glide to predict interactions with conserved residues (e.g., ATP-binding pockets in kinases) .
  • In vitro validation: Test analogs in enzyme inhibition assays (IC50) and compare with parent compound .

What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Level: Advanced
Answer:

  • Rodent PK studies: Administer IV/PO doses (5–20 mg/kg) and measure plasma levels via LC-MS/MS to calculate AUC, t½, and bioavailability .
  • Genotoxicity screening: Conduct Ames tests (TA98 strain) and micronucleus assays to assess mutagenic potential .
  • Tissue distribution: Use whole-body autoradiography in rats to identify accumulation hotspots (e.g., liver, kidneys) .

What computational tools can predict the compound’s metabolic pathways?

Level: Basic
Answer:

  • CYP450 inhibition assays: Use human liver microsomes with NADPH cofactor to identify major Phase I metabolites .
  • Software: SwissADME for CYP substrate predictions and MetaSite for metabolite identification .
  • Validation: Compare in silico results with experimental LC-MS/MS data from microsomal incubations .

How do reaction conditions influence the regioselectivity of electrophilic substitutions on the phenyl ring?

Level: Advanced
Answer:

  • Directing groups: The sulfonyl group acts as a meta-director, while trifluoromethyl directs para-substitution. Use HNO₃/H2SO4 for nitration studies .
  • Kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor kinetic products (e.g., ortho-substitution), while higher temps (80°C) favor thermodynamic stability .
  • Monitoring: Track reaction progress via TLC (silica, ethyl acetate/hexane) and isolate isomers with prep-HPLC .

What strategies mitigate solubility challenges in formulation development?

Level: Advanced
Answer:

  • Co-solvent systems: Test PEG 400/water or cyclodextrin complexes to enhance aqueous solubility .
  • Amorphous dispersion: Use spray drying with HPMCAS to stabilize the compound in solid dispersions .
  • pH-solubility profiling: Titrate from pH 1.2 (simulated gastric fluid) to 6.8 (intestinal) to identify optimal dissolution conditions .

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